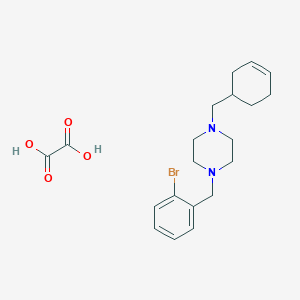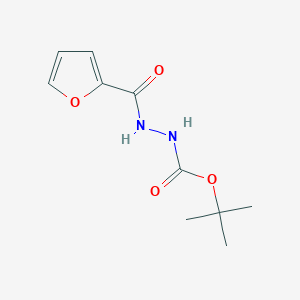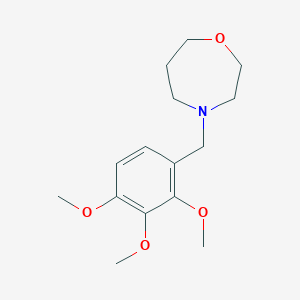![molecular formula C17H13ClF3NO B4965324 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that it may act as an inhibitor of enzymes such as tyrosinase and acetylcholinesterase. It may also interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Biochemical and Physiological Effects:
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of diseases such as cancer and Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its versatility. It can be used in a variety of applications, including as a fluorescent probe, ligand, and potential drug candidate. However, one limitation is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is the development of new metal complexes using this compound as a ligand, with potential applications in catalysis and drug design. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with biological systems.
Métodos De Síntesis
The synthesis of 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 4-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of around 80-100°C. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and drug design. Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO/c1-11-2-4-12(5-3-11)16(23)8-9-22-13-6-7-15(18)14(10-13)17(19,20)21/h2-10,22H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGDVZWWKJPFH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)





![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)



![methyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4965354.png)


![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)